molecular formula C11H19NO3 B592338 Tert-butyl 6-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate CAS No. 207405-59-2

Tert-butyl 6-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate

Cat. No. B592338
CAS RN: 207405-59-2
M. Wt: 213.277
InChI Key: PABFVGKPNHVSCG-UHFFFAOYSA-N
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Description

Tert-butyl 6-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate is a chemical compound with the CAS Number: 207405-59-2 . It has a molecular weight of 213.28 and its IUPAC name is (1S,4R)-tert-butyl 6-hydroxy-2-azabicyclo [2.2.1]heptane-2-carboxylate .


Physical And Chemical Properties Analysis

The compound has a boiling point of 310.3±25.0°C . It is a solid at room temperature . The compound should be stored at 2-8°C . The exact mass is 213.13600 and it has a LogP value of 1.31450 .

Scientific Research Applications

  • Synthesis of Enantiomerically Pure Compounds : An efficient route for synthesizing enantiomerically pure tert-butyl-(1R,4S,6R)-4-(hydroxymethyl)-3-azabicyclo[4.1.0]heptane-3-carboxylate has been developed. This method offers significant improvements over traditional routes and is scalable for producing kilogram amounts (Maton et al., 2010).

  • Development of Amino Acid Analogs : The synthesis of 2-substituted 7-azabicyclo[2.2.1]heptane glutamic acid analogs has been reported. This involves a series of reactions starting from L-serine, leading to the production of protected glutamate analogs (Hart & Rapoport, 1999).

  • Piperidine Derivative Synthesis : Research has been conducted on the synthesis of piperidine derivatives fused to a tetrahydrofuran ring. This includes the conversion of tert-butyl 6-(2-hydroxyethyl)-7-oxa-3-azabicyclo[4.1.0]heptane-3-carboxylate into various N-substituted hexahydrofuro[2,3-c]pyridine derivatives (Moskalenko & Boev, 2014).

  • Development of 3-Hydroxypiperidines : The synthesis of tert-butyl trans-4-ethynyl-3-hydroxypiperidine-1-carboxylate has been described. This compound acts as a new scaffold for the preparation of substituted piperidines (Harmsen et al., 2011).

  • Synthesis of Azaspiro Compounds : Efficient and scalable synthetic routes to tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate have been developed. This compound is useful for selective derivation on the azetidine and cyclobutane rings (Meyers et al., 2009).

  • Preparation of Glycosidase Inhibitors and Peptide Analogues : Synthesis of enantiomerically pure 1,2-diamine derivatives of 7-azabicyclo[2.2.1]heptane has been achieved, yielding new leads as glycosidase inhibitors and scaffolds for peptide analogues (Moreno‐Vargas et al., 2003).

  • Synthesis of Chiral Amino Acids : A method for the chirospecific preparation of optically pure 1-carboxy-7-azabicycloheptane amino acids has been reported. This method is useful for generating peptidomimetics as conformational probes (Campbell & Rapoport, 1996).

Safety and Hazards

The compound has been classified with the hazard codes H302, H315, H318, H335 . This indicates that it may be harmful if swallowed, causes skin irritation, causes serious eye damage, and may cause respiratory irritation . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P310, P312, P330, P332+P313, P362, P403+P233, P405, P501 .

Future Directions

Tert-butyl 6-hydroxy-2-azaspiro [3.3]heptane-2-carboxylate, a similar compound, is used in the synthesis of pharmaceuticals such as CNS penetrant CXCR2 antagonists for the potential treatment of CNS demyelinating . This suggests that Tert-butyl 6-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate might also have potential applications in the pharmaceutical industry.

Mechanism of Action

Mode of Action

The mode of action of Tert-butyl 6-hydroxy-2-azabicyclo[22The presence of a hydroxy group and a carboxylate ester in its structure suggests that it may undergo hydrolysis and other metabolic transformations in the body .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of Tert-butyl 6-hydroxy-2-azabicyclo[22The compound’s physicochemical properties suggest it may have high gi absorption and bbb permeability . Its LogP values indicate moderate lipophilicity, which could influence its distribution and bioavailability .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of Tert-butyl 6-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate. Specific details about these influences are currently unknown .

properties

IUPAC Name

tert-butyl 6-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO3/c1-11(2,3)15-10(14)12-6-7-4-8(12)9(13)5-7/h7-9,13H,4-6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PABFVGKPNHVSCG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2CC1C(C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30709559
Record name tert-Butyl 6-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30709559
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 6-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate

CAS RN

207405-59-2
Record name tert-Butyl 6-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30709559
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-butyl 6-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate
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